N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide
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Overview
Description
N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide is a complex organic compound that features a benzamide core linked to a cyclohexyl group and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzaldehyde with cyclohexylamine, followed by acylation with benzoyl chloride. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as silica-supported sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in cellular signaling pathways. The dihydroisoquinoline moiety is known to interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: Shares the dihydroisoquinoline core but differs in functional groups.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Similar structure but with a nitrile group instead of a benzamide.
Uniqueness
N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide is unique due to its combination of a cyclohexyl group, benzamide core, and dihydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C30H33N3O2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C30H33N3O2/c34-29(32-28-13-7-6-12-27(28)30(35)31-26-10-2-1-3-11-26)24-16-14-22(15-17-24)20-33-19-18-23-8-4-5-9-25(23)21-33/h4-9,12-17,26H,1-3,10-11,18-21H2,(H,31,35)(H,32,34) |
InChI Key |
PASBAGMSGVZFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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